molecular formula C28H27N3O6 B11296023 Ethyl 4-({[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11296023
M. Wt: 501.5 g/mol
InChI Key: QSDPCFRLBYDBEI-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a benzoate ester, an imidazolidinone ring, and a methoxybenzyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a phenyl-substituted urea with an appropriate diketone under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

    Acetylation: The imidazolidinone derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the Benzoate Ester: Finally, the benzoate ester is formed by esterification of the acetylated imidazolidinone with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxybenzyl halide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinones or benzoates.

Scientific Research Applications

Ethyl 4-({[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Ethyl 4-({[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other imidazolidinone derivatives:

    Ethyl 3-[(4-methoxybenzyl)amino]propanoate: Similar structure but lacks the benzoate ester and acetyl groups.

    Ethyl 3-[(2-methoxybenzyl)amino]propanoate: Similar structure but with a different substitution pattern on the benzyl group.

    Ethyl 3-[(3-ethoxybenzyl)amino]propanoate: Similar structure but with an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzoate ester and acetyl groups, which may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C28H27N3O6

Molecular Weight

501.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-[(3-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H27N3O6/c1-3-37-27(34)20-12-14-21(15-13-20)29-25(32)17-24-26(33)31(22-9-5-4-6-10-22)28(35)30(24)18-19-8-7-11-23(16-19)36-2/h4-16,24H,3,17-18H2,1-2H3,(H,29,32)

InChI Key

QSDPCFRLBYDBEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=CC=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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